3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid
Overview
Description
3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid, also known as 3,4-dimethoxypyrrolidine-1-carboxylic acid, is an organic compound that has a wide range of applications in scientific research. It is a derivative of pyrrolidine, a five-member heterocyclic compound, and is a common starting material for a variety of organic syntheses. It has been used in the synthesis of many compounds, including antibiotics, anti-cancer agents, and compounds with potential therapeutic applications. In addition, this compound has been used as a catalyst in a number of reactions, including the synthesis of amides, esters, and cyclic compounds.
Scientific Research Applications
Anticonvulsant and Antinociceptive Activity
A study synthesized a focused library of new piperazinamides derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, aiming to create hybrid molecules with potential anticonvulsant properties. These compounds combined chemical fragments from known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide. The compounds showed broad spectra of anticonvulsant activity across various preclinical seizure models, with some demonstrating favorable anticonvulsant properties and a safety profile comparable to or better than clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Antioxidant Properties
Another investigation focused on the synthesis of new compounds, including derivatives of 3,4-dimethoxyphenyl-1,2,4-triazoles, to evaluate their antioxidant activities. The study developed preparative methods for synthesizing these compounds and evaluated their antioxidant activities in vitro. The findings highlighted the potential of these new compounds as antioxidants, contributing to the research on chemical compounds that can mitigate oxidative stress (Dovbnya et al., 2022).
Water-Soluble Thermo-Sensitive Resin
Research on the synthesis and properties of a water-soluble resin with tertiary amine oxide side substituents demonstrated its potential in thermal laser imaging applications. This study showcased how 3-(dimethylamino)propanoic acid can be utilized in the creation of materials with unique thermal behaviors and thermo-induced solubility changes, indicating a novel application in materials science (An et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.
Mode of Action
It is known that the compound interacts with the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.
properties
IUPAC Name |
3-(3,4-dimethoxypyrrolidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-13-7-5-10(4-3-9(11)12)6-8(7)14-2/h7-8H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSIZZDYXKUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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